4-(4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with a methoxybenzoyl group and a tetrahydrofuranylmethyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of a suitable pyrrole precursor with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tetrahydro-2-furanylmethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formylbenzoyl or 4-carboxybenzoyl derivatives, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
4-(4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the pyrrole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-butoxybenzoyl)-3-hydroxy-5-[3-methoxy-4-(pentyloxy)phenyl]-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-(4-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzoyl group and the tetrahydrofuranylmethyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-methoxybenzoyl)-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-14-6-4-12(5-7-14)17(21)13-9-16(19-10-13)18(22)20-11-15-3-2-8-24-15/h4-7,9-10,15,19H,2-3,8,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXIVHMLONCDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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